Cas no 78-91-1 (1-Propanol, 2-amino-)
1-Propanol, 2-amino- structure
Product Name:1-Propanol, 2-amino-
1-Propanol, 2-amino- Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanol, 2-amino-
- 1-Methyl-2-hydroxyethylamine
- 2-aminopropan-1-ol
- ALANINOL
- .beta.-Propanolamine
- EINECS 228-207-3
- EN300-29387
- 2-hydroxy-1-methylethylamine
- 2-Aminopropanol
- E8V71RA4B5
- beta-Propanolamine
- (1-(HYDROXYMETHYL)ETHYL)AMINE
- racemic 2-amino-1-propanol
- (.+/-.)-Alaninol
- 2-Amino-2-methylethanol
- NS00096434
- Propanol, 2-amino-
- DTXSID50865762
- SB11311
- 1-hydroxypropan-2-amine
- A0942
- MFCD00064413
- 2-AMINOPROPANOL [MI]
- J-508068
- L-(+)-ALANINOL
- (+/-)-2-AMINOPROPANOL
- NSC1360
- beta-aminopropanol
- 1-Hydroxy-2-aminopropane
- [1-(hydroxymethyl)ethyl]amine
- 1-hydroxyprop-2-ylamine
- 1-hydroxymethylethylamine
- NSC-1360
- NS00001640
- 2-amino-1-hydroxypropane
- DL 2-aminopropanol
- 2-AMINOPROPANOL DL-FORM [MI]
- DL-Alaninol
- 2-Amino-1-propanol
- MFCD00008085
- L-2-AMINO-1-PROPANOL
- H-D-Alaninol
- 1-Propanol, 2-amino-, DL-
- rac-2-amino-1-propanol
- GS-6800
- 1-Propanol, 2-amino-, (.+/-.)-
- AKOS016842421
- CHEMBL116663
- AM20100507
- AC-24046
- EINECS 201-156-4
- DL-Alaninol, 98%
- F0001-1637
- (.+/-.)-2-Amino-1-propanol
- 78-91-1
- DL Alaninol
- 1-Propanol, 2-amino-, (S)-
- BCP13388
- 2-Aminopropanol, (+/-)-
- 6168-72-5
- 2-Amino-propan-1-ol
- DL-2-Amino-1-propanol
- .BETA.-AMINOPROPANOL
- FT-0625419
- (RS)-2-aminopropanol
- Q27277018
- (2-RS)-2-amino-1-propanol
- FT-0624400
- FT-0627661
- 2-amino-propanol
- DL-2-Aminopropanol
- CHEBI:195477
- (+/-)-2-Amino-1-propanol
- L-(+)-2-Amino propanol
- (2rs)-2-amino-1-propanol
- 2-amino-1 propanol
- SB11312
- UNII-E8V71RA4B5
- H-ALA-OL
- AKOS000121886
- 2-Amino-1-propanal
- CS-W018531
- NSC 1360
-
- Inchi: 1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3
- InChI Key: BKMMTJMQCTUHRP-UHFFFAOYSA-N
- SMILES: OCC(C)N
Computed Properties
- Exact Mass: 75.06847
- Monoisotopic Mass: 75.068414
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 22.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2
- XLogP3: -1
Experimental Properties
- Density: 0.9566 (estimate)
- Melting Point: 25°C
- Boiling Point: 133.8°C (rough estimate)
- Refractive Index: 1.4482 (estimate)
- PSA: 46.25
- LogP: 0.02620
1-Propanol, 2-amino- Related Literature
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
78-91-1 (1-Propanol, 2-amino-) Related Products
- 2749-11-3((2S)-2-aminopropan-1-ol)
- 35320-23-1(d-Alaninol)
- 6168-72-5(2-aminopropan-1-ol)
- 534-03-2(2-Amino-1,3-propandiol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent